![molecular formula C18H16F3N7O2 B2387131 (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethoxy)phenyl)methanone CAS No. 1705100-29-3](/img/structure/B2387131.png)
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethoxy)phenyl)methanone
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Overview
Description
Synthesis Analysis
While there is no direct information on the synthesis of this specific compound, related compounds have been synthesized and studied. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were successfully synthesized, and their structures were established by NMR and MS analysis . Another study reported the synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its IUPAC name and related compounds. The compound contains a 1,2,4-triazole ring, a pyrimidine ring, a piperazine ring, and a trifluoromethoxyphenyl group .Scientific Research Applications
Anticancer Properties
The compound has shown promise as an anticancer agent. Researchers have synthesized novel 1,2,4-triazole derivatives containing this compound and evaluated their cytotoxic activities against human cancer cell lines such as MCF-7, Hela, and A549. Notably, compounds 7d, 7e, 10a, and 10d exhibited cytotoxic activity with an IC50 lower than 12 μM against the Hela cell line. Additionally, these derivatives demonstrated selectivity against cancerous cells while sparing normal cells .
Antimicrobial Activity
The compound’s 1,2,4-triazole scaffold has also been explored for antimicrobial properties. Substituted derivatives were tested against fungal strains, including Candida albicans and Rhizopus oryzae. The results indicated potential antifungal activity .
Nucleoside Analogue Potential
Given the 1,2,4-triazole ring’s pharmacological significance, researchers have synthesized ribosides and deoxyribosides based on 1,2,4-triazole-3-thione derivatives. These compounds may have applications as nucleoside analogues, similar to the well-known antiviral drug ribavirin .
Molecular Docking Studies
Finally, molecular docking studies have been conducted to understand the binding modes of these derivatives in the aromatase enzyme’s binding pocket. This information sheds light on their potential mechanism of action and interaction with biological targets .
Future Directions
properties
IUPAC Name |
[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-[2-(trifluoromethoxy)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N7O2/c19-18(20,21)30-14-4-2-1-3-13(14)17(29)27-7-5-26(6-8-27)15-9-16(24-11-23-15)28-12-22-10-25-28/h1-4,9-12H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMOHYCQRYBMIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CC=CC=C4OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethoxy)phenyl)methanone |
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